![molecular formula C16H15NO2 B2372395 benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797182-08-1](/img/structure/B2372395.png)

benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

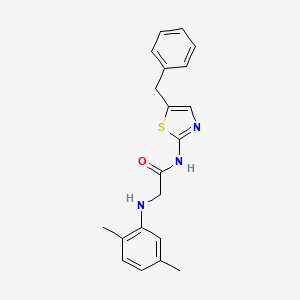

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast for the preparation of optically active (benzofuran-2-yl)carbinols .Molecular Structure Analysis

Benzofuran’s chemical structure is composed of fused benzene and furan rings . It is a versatile scaffold with many biological properties. Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, optically active (benzofuran-2-yl)carbinols have been prepared with an enantiomeric excess from 55 to 93% ee .Aplicaciones Científicas De Investigación

Antiproliferative and Multidrug Resistance Reversal

Research has synthesized novel benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones to study their antiproliferative effects and ability to reverse multidrug resistance in human MDR1-gene transfected mouse lymphoma cells. Certain compounds demonstrated good antiproliferative activity and MDR reversal capabilities, highlighting their potential for cancer therapy applications (Parekh et al., 2011).

α-Amylase Inhibition and Radical Scavenging

Another study focused on benzofuran-2-yl(phenyl)methanones for their α-amylase inhibitory and radical scavenging activities, comparing them with standard drugs. This research highlighted the potential of these compounds in managing diabetes and oxidative stress-related conditions (Ali et al., 2020).

Antimicrobial and Antioxidant Properties

Benzofuran derivatives have been synthesized and characterized, demonstrating significant antimicrobial and antioxidant activities. This suggests their utility in developing new antimicrobial and antioxidant agents, with the synthesis process being both efficient and yielding novel compounds of biological interest (Rashmi et al., 2014).

Antimitotic Activity

A series of benzofuran linked tetralones were prepared and evaluated for their antimitotic activity using the onion root method. Among these, certain compounds showed promising antimitotic activity, suggesting their potential as cancer therapeutic agents (Umesha et al., 2018).

Antimicrobial Activity

Newly synthesized benzofuran derivatives were tested for antimicrobial activity, showing significant efficacy against various microbial strains. This indicates their potential as novel antimicrobial agents for medical applications (Kenchappa et al., 2016).

Direcciones Futuras

Benzofuran derivatives have emerged as important scaffolds with many biological properties, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGWBMCWCWCUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)

![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)

![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)